molecular formula C8H9BrN2O2 B1290607 5-bromo-N-(2-hydroxyethyl)nicotinamide CAS No. 334504-46-0

5-bromo-N-(2-hydroxyethyl)nicotinamide

Cat. No.: B1290607
CAS No.: 334504-46-0
M. Wt: 245.07 g/mol
InChI Key: WHYSCMPVVARFIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxyethyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of a hydroxyethyl group. One common method includes the reaction of nicotinamide with bromine in the presence of a suitable solvent to form 5-bromo-nicotinamide. This intermediate is then reacted with ethylene oxide or 2-chloroethanol under basic conditions to introduce the hydroxyethyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-hydroxyethyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in cellular metabolism and signaling. The hydroxyethyl group allows for hydrogen bonding interactions, which can enhance binding affinity to target proteins. The bromine atom may also participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(2-hydroxyethyl)nicotinamide is unique due to the presence of both a bromine atom and a hydroxyethyl group. This combination allows for specific interactions with biological targets and provides distinct chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-7-3-6(4-10-5-7)8(13)11-1-2-12/h3-5,12H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYSCMPVVARFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635871
Record name 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334504-46-0
Record name 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromonicotinic acid (0.020 g, 0.10 mmol), 2-aminoethanol (9.16 mg, 0.15 mmol), HATU (0.046 g, 0.12 mmol), DIPEA (0.052 g, 0.40 mmol), and dioxane (2 mL) were added to a 20 mL vial. The vial was sealed and placed on a heater/shaker for 3 days at 40° C. The reaction mixture, containing the title compound, was used without purification.
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
9.16 mg
Type
reactant
Reaction Step One
Name
Quantity
0.046 g
Type
reactant
Reaction Step One
Name
Quantity
0.052 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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